molecular formula C11H20F2N2O2 B580936 tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate CAS No. 1225380-87-9

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

Cat. No. B580936
M. Wt: 250.29
InChI Key: DNMQTIGGYJPTHL-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C11H20F2N2O2 . It has a molecular weight of 250.29 . The compound is stored at a temperature of 4°C and is in the form of an oil .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate” were not found, similar compounds have been synthesized and characterized using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-5-4-14-7-8(15)6-9(12)13/h8-9,14H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is an oil and is stored at a temperature of 4°C . It has a molecular weight of 250.29 .

Scientific Research Applications

  • Synthesis and Molecular Structure : The compound's crystal and molecular structure were examined, providing insights into its bond lengths and angles, which are typical for piperazine-carboxylates (Mamat, Flemming, & Köckerling, 2012).

  • Synthesis and Biological Evaluation : Various derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized. These compounds showed moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).

  • X-ray Diffraction Studies and Antibacterial Activity : Another study synthesized a tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

  • Pharmacologically Useful Core : A sterically congested piperazine derivative was prepared, generating a pharmacologically useful core (Gumireddy et al., 2021).

  • Anticorrosive Behaviour : The molecule showed promising anticorrosive properties for carbon steel in a corrosive environment, highlighting its potential application in industrial settings (Praveen et al., 2021).

  • Chiral Deprotonation in Synthesis : The compound was used in (-)-sparteine-mediated asymmetric deprotonation, a method useful in the synthesis of molecules of medicinal interest (McDermott, Campbell, & Ertan, 2008).

  • Synthesis of Benzimidazole Compounds : The compound served as an intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Safety And Hazards

The compound has several hazard statements including H302, H312, H318, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P337+P313, P363, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-6-4-14(5-7-15)8-9(12)13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMQTIGGYJPTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717843
Record name tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

CAS RN

1225380-87-9
Record name tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
L Ouchakour, M Nonn, AM Remete… - European Journal of …, 2021 - Wiley Online Library
An improved, efficient synthesis of some functionalized saturated azaheterocycles has been accomplished by controlled functionalization of various readily available cyclic compounds …

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